(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate
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Overview
Description
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenyl group, and a carbamimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the pyrrolidinone ring through a cyclization reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .
Industry
In industrial applications, (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate can be used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate: A related compound with a similar pyrrolidinone ring structure.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another compound with a pyrrolidinone ring, used in the synthesis of heterocyclic derivatives.
Uniqueness
What sets (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-22-14-12-19(13-15-22)16-17-27-26(28-20-8-4-2-5-9-20)33-23-18-24(30)29(25(23)31)21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWKSHJKPACEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(NC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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